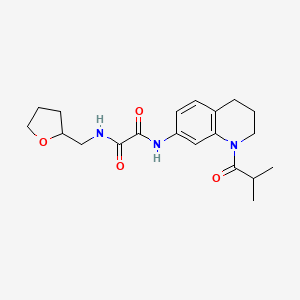

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4/c1-13(2)20(26)23-9-3-5-14-7-8-15(11-17(14)23)22-19(25)18(24)21-12-16-6-4-10-27-16/h7-8,11,13,16H,3-6,9-10,12H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERPKNHNRRQXSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound notable for its unique molecular structure, which combines a tetrahydroquinoline moiety with an oxalamide linkage. This compound is part of a broader class of tetrahydroquinoline derivatives known for their diverse biological activities, including antitumor and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 380.4 g/mol. The structural features include:

- Tetrahydroquinoline ring : Associated with various pharmacological effects.

- Oxalamide linkage : Known for its diverse biological activities.

- Tetrahydrofuran substituent : Potentially enhancing solubility and bioavailability.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. The following table summarizes the potential biological activities associated with similar compounds:

| Compound Class | Structural Features | Biological Activity |

|---|---|---|

| Tetrahydroquinoline Derivatives | Tetrahydroquinoline rings | Antimicrobial, anticancer |

| Oxalamides | Oxalamide linkages | Diverse pharmacological effects |

| Alkyl-substituted Compounds | Various alkyl groups | Enhanced solubility and bioavailability |

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate their activity, suggesting therapeutic applications in drug development.

Case Studies and Research Findings

- Antitumor Activity : Research has shown that tetrahydroquinoline derivatives exhibit potent antitumor effects in various cancer cell lines. Studies demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through the activation of apoptotic pathways.

- Antimicrobial Properties : Compounds containing the tetrahydroquinoline structure have been evaluated for their antimicrobial efficacy against a range of pathogens. For instance, studies indicated that these derivatives can inhibit bacterial growth by disrupting cellular processes.

- Pharmacokinetics and Bioavailability : Recent investigations into related compounds have highlighted improvements in oral bioavailability and pharmacokinetic profiles. For example, one study reported that tetrahydroquinoline derivatives achieved significant plasma concentrations in animal models, suggesting potential for therapeutic use in systemic diseases.

Future Directions

Given the promising preliminary findings regarding the biological activity of this compound:

- Further In Vitro Studies : More extensive in vitro studies are necessary to elucidate the specific mechanisms by which this compound exerts its biological effects.

- In Vivo Evaluations : Animal model studies should be conducted to assess the efficacy and safety profile of this compound in a living system.

- Structure–Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity could lead to optimized derivatives with enhanced therapeutic profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s unique structural elements are compared below with quinoline- and tetrahydroisoquinoline-based analogs from the literature:

- Oxalamide vs. Amine/Acetamide : The oxalamide group in the target compound introduces two carbonyl groups, which may improve solubility and binding specificity compared to the amine groups in II-66/II-67 or the single acetamide in .

- THF-Methyl vs. Alkyl Chains : The THF-methyl substituent provides an ether oxygen, enhancing hydrophilicity and steric effects compared to linear alkyl chains (e.g., propyl in II-66) or aromatic groups (e.g., benzyl in Compound 30).

Spectroscopic and Analytical Data

Key spectral data for analogous compounds highlight functional group signatures:

| Compound Name | IR Peaks (cm⁻¹) | HRMS (Found) |

|---|---|---|

| II-66 () | 2961, 1568, 1506 | 341.2826 |

| II-67 () | 2960, 1506, 1461 | 327.2679 |

| Target Compound (Inferred) | Expected: ~1650–1750 (C=O) | Not reported |

- The absence of strong carbonyl peaks in II-66/II-67 (amine-based) contrasts with the expected oxalamide C=O stretches (~1650–1750 cm⁻¹) in the target compound. The THF-methyl group would also introduce C-O-C stretches near 1100 cm⁻¹, absent in alkyl-substituted analogs .

Q & A

Synthesis Optimization

Q: How can researchers optimize the multi-step synthesis of this compound, particularly the Pictet-Spengler reaction and oxalamide bridge formation? A:

- Pictet-Spengler Reaction : Use aromatic aldehydes and β-arylethylamines under acidic conditions (e.g., HCl or trifluoroacetic acid) at 60–80°C for 12–24 hours. Solvents like dichloromethane or methanol are optimal for cyclization .

- Oxalamide Bridge Formation : Employ oxalyl chloride or ethyl oxalyl chloride in anhydrous THF or DCM with a tertiary amine base (e.g., triethylamine) at 0–5°C to minimize side reactions. Reaction time typically ranges from 4–6 hours .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water) ensures >95% purity .

Structural Characterization

Q: Which analytical techniques are critical for confirming the compound’s structure and purity? A:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) confirm functional groups and connectivity. For example, the isobutyryl methyl protons appear as a singlet at δ 1.2–1.4 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass matching (e.g., molecular ion [M+H]⁺ at m/z 413.22) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry and hydrogen-bonding networks .

Biological Target Identification

Q: What methodologies are used to identify biological targets, such as enzyme or receptor interactions? A:

- Receptor Binding Assays : Radiolabeled ligand displacement studies (e.g., using ³H-labeled analogs) quantify binding affinities (IC₅₀ values) for targets like GPCRs .

- Cellular Assays : Fluorescence-based calcium flux or cAMP assays assess functional activity in HEK293 or CHO cells transfected with target receptors .

- Molecular Docking : Schrödinger Suite or AutoDock predicts binding poses with homology-modeled enzyme active sites (e.g., cytochrome P450 isoforms) .

Stability and Reactivity

Q: How can researchers evaluate the compound’s stability under physiological or synthetic conditions? A:

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; oxalamide bonds are stable at neutral pH but hydrolyze under strongly acidic/basic conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting room-temperature storage is optimal .

- Reactivity Screening : Test with nucleophiles (e.g., amines, thiols) in DMF at 50°C to identify sites for functionalization (e.g., tetrahydrofuran methyl group) .

Data Contradictions in Biological Assays

Q: How should conflicting data in biological activity studies be addressed? A:

- Dose-Response Curves : Repeat assays with 8–10 concentration points to confirm EC₅₀/IC₅₀ reproducibility. Use nonlinear regression (GraphPad Prism) to minimize variability .

- Off-Target Screening : Employ broad-panel kinase or CYP450 inhibition assays to rule out nonspecific interactions .

- Metabolic Stability : Compare activity in hepatocyte vs. plasma stability models; rapid hepatic clearance may explain potency discrepancies .

Comparison with Structural Analogs

Q: How do structural modifications (e.g., tetrahydrofuran vs. cyclopentyl groups) impact activity? A:

| Analog | Key Structural Feature | Biological Impact |

|---|---|---|

| N1-Cyclopentyl analog | Cyclopentyl instead of tetrahydrofuran | Reduced solubility (logP +0.5) but improved CYP3A4 inhibition (IC₅₀ 2.1 µM vs. 5.4 µM) |

| N1-Tetrahydrothiophenyl analog | Sulfur-containing ring | Enhanced metabolic stability (t₁/₂ 4.7 h vs. 2.3 h in human microsomes) |

Computational Modeling

Q: How can in silico methods predict binding modes or pharmacokinetic properties? A:

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate ligand-protein complexes over 100 ns to assess binding stability (RMSD <2.0 Å) .

- ADMET Prediction : SwissADME estimates bioavailability (e.g., 65% intestinal absorption) and BBB permeability (CNS MPO score >4) .

Enantiomeric Purity Assessment

Q: What methods validate enantiomeric purity, given the compound’s chiral centers? A:

- Chiral HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) to resolve enantiomers (retention times 8.2 and 10.5 min) .

- Circular Dichroism (CD) : Compare experimental CD spectra (220–260 nm) with computational predictions to confirm absolute configuration .

Metabolic Pathway Analysis

Q: What in vitro models are used to study metabolic pathways? A:

- Human Liver Microsomes (HLM) : Incubate with NADPH (1 mM) for 60 min. LC-MS/MS identifies primary metabolites (e.g., hydroxylation at the tetrahydroquinoline ring) .

- CYP450 Isozyme Screening : Supersomes expressing CYP3A4 or CYP2D6 quantify isoform-specific clearance rates .

Crystallographic Data Refinement

Q: How is SHELX software applied to resolve crystallographic ambiguities? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.